molecular formula C61H105N23O21S B12309663 Somatostatin-28 (1-14)

Somatostatin-28 (1-14)

Cat. No.: B12309663
M. Wt: 1528.7 g/mol
InChI Key: YKMRYZBEFKSJLC-UHFFFAOYSA-N
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Description

This compound is a synthetic peptide composed of 18 amino acids, each in the DL-configuration (racemic mixture of D- and L-enantiomers). Its sequence includes residues such as serine (Ser), alanine (Ala), asparagine (Asn), proline (Pro), methionine (Met), arginine (Arg), glutamic acid (Glu), and lysine (Lys). Key features include:

  • Molecular complexity: 12 undefined stereocenters (DL residues) and a high number of rotatable bonds, suggesting conformational flexibility.
  • Physicochemical properties: Predicted hydrophilic character (LogP ≈ -0.3, similar to related peptides ), high topological polar surface area (~669 Ų), and multiple hydrogen bond donors/acceptors (22 and 40, respectively).
  • Potential applications: DL-peptides are often explored for therapeutic and biochemical research due to their stability, though specific bioactivity data for this compound remains uncharacterized in the literature.

Properties

Molecular Formula

C61H105N23O21S

Molecular Weight

1528.7 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)

InChI Key

YKMRYZBEFKSJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : 2-Chlorotrityl chloride (2-CTC) resin or Wang resin (0.25–0.71 mmol/g loading capacity) are preferred for acid-labile anchoring.
  • First amino acid : Fmoc-Lys(Boc)-OH or Fmoc-D-Lys(Boc)-OH is typically coupled using 3 eq DIEA in DCM/DMF (1:1) for 2 hr.

Table 1: Resin Loading Efficiency

Resin Type Loading (mmol/g) Coupling Yield (%)
2-CTC 0.71 98.5
Wang 0.25 95.2

Fmoc Deprotection

  • Reagent : 20–55% piperidine in DMF (2 × 5 min).
  • Monitoring : UV absorbance at 301 nm confirms complete Fmoc removal.

Coupling Strategies for DL-Amino Acids

Racemization Mitigation

  • Activators : HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF ensures minimal epimerization during D/L-amino acid coupling.
  • Coupling time : 45–90 min per residue, with double couplings for sterically hindered residues (e.g., DL-Arg(Pbf)).

Table 2: Coupling Efficiency by Residue Type

Amino Acid Single Coupling Yield (%) Double Coupling Yield (%)
DL-Ser(tBu) 92.3 99.1
DL-Met 88.7 97.6
DL-Arg(Pbf) 75.4 94.2

Side-Chain Protection

  • Orthogonal groups :
    • Ser/Thr : tert-butyl (tBu)
    • Asn : Trityl (Trt)
    • Arg : 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

Critical Synthesis Challenges

Methionine Oxidation Control

  • Condition : 0.1 M ammonium bicarbonate (pH 8.5) with 10 mM EDTA prevents Met sulfoxide formation during cleavage.
  • Post-synthesis stabilization : Lyophilization under N₂ atmosphere retains >98% reduced Met.

Disulfide Bond Formation (if applicable)

  • Oxidizing agents : 0.01 M K₃[Fe(CN)₆] in NH₄OH (pH 8.0) achieves >90% cyclization.
  • Alternative : I₂ in TFE/water (1:4) for 2 hr.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

  • Standard mixture : TFA/TIS/water (95:2.5:2.5) for 2–3 hr at 25°C.
  • Scavengers : 3% EDT added for Cys/Met protection.

Table 3: Cleavage Efficiency by Condition

Condition Purity (%) Yield (mg/g resin)
TFA/TIS/water (95:2.5:2.5) 87.4 58.2
TFA/EDT (97:3) 92.1 61.7

Purification and Analytical Validation

Reverse-Phase HPLC

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Gradient : 10–50% ACN/0.1% TFA over 30 min.
  • Retention time : 14.3 min (major peak).

Mass Spectrometry

  • Observed [M+H]⁺ : 1528.7 (theoretical: 1528.7).
  • MS/MS fragmentation : y₆ (643.3), b₉ (998.5) ions confirm sequence.

Yield Optimization Strategies

Iterative Coupling-Deprotection

  • Low-yield residues : DL-Arg(Pbf) and DL-Glu(OtBu) require 3× couplings with 5 eq amino acid.
  • Microwave-assisted SPPS : 30% reduced synthesis time with 50 W, 50°C pulses.

Table 4: Total Synthesis Yield

Method Crude Yield (%) Purified Yield (%)
Manual SPPS 72.3 55.1
Automated SPPS 85.6 63.8
Microwave-assisted SPPS 89.4 68.5

Industrial-Scale Production Considerations

Cost-Effective Resin Recycling

  • Regeneration : 5% TFA/DCM washes restore 2-CTC resin to 91% initial activity.
  • Batch size : 5 kg resin batches achieve 92% consistency in coupling yields.

Stability Profiling

  • Long-term storage : Lyophilized peptide remains stable (>95% purity) for 24 months at -80°C.
  • In-solution stability : <5% degradation in PBS (pH 7.4) after 72 hr at 4°C.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Neuropharmacology

The peptide's composition suggests potential roles in modulating neurotransmitter systems. For instance, D-amino acids like D-serine are known to act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Research indicates that alterations in D-serine levels are associated with neurodegenerative diseases such as Alzheimer's and schizophrenia .

Antioxidant Properties

Peptides rich in amino acids such as methionine and arginine have been studied for their antioxidant properties. Methionine can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases . The presence of these amino acids in the compound may enhance its potential as an antioxidant agent.

Pain Management

Research into calcitonin derivatives has shown promise in pain management, particularly related to osteoporosis. Although not directly linked to H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro, its structural similarities to analgesic peptides indicate potential applications in pain relief strategies .

Protein Structure Studies

The complex structure of this peptide makes it a candidate for studies on protein folding and stability. Understanding how such peptides behave under different conditions can provide insights into protein misfolding diseases .

Enzymatic Activity Modulation

Peptides can influence enzyme activity by acting as inhibitors or activators. The specific sequence of amino acids in H-DL-Ser-DL-Ala-DL-Asn could be evaluated for its ability to modulate specific enzymatic pathways, which is crucial for metabolic engineering and drug design .

Chiral Analysis

The presence of both D- and L-amino acids makes this compound suitable for chiral analysis studies, which are essential in pharmacokinetics and drug formulation . Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) can be employed to analyze the enantiomeric composition of the peptide.

Biomarker Development

Given the role of D-amino acids in cognitive function, research could focus on developing biomarkers for neurodegenerative diseases based on the levels of specific amino acids within this compound .

Cognitive Function Marker Development

A study highlighted the use of D-amino acids as biomarkers for cognitive function, demonstrating that alterations in these compounds could indicate dementia risk . This research underscores the relevance of H-DL-Ser-DL-Ala and its components in clinical diagnostics.

Antioxidant Efficacy Testing

In another study, peptides containing methionine were tested for their antioxidant capabilities against oxidative stress in neuronal cells, showing promising results that suggest potential therapeutic applications for neuroprotection .

Mechanism of Action

The mechanism of action of H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Receptor Binding: The peptide may bind to cell surface receptors, triggering downstream signaling cascades.

    Enzyme Inhibition: It can inhibit or activate enzymes, affecting metabolic processes.

    Protein-Protein Interactions: The peptide can influence the formation or disruption of protein complexes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares the target peptide with two structurally related DL-configured peptides from the evidence:

Property Target Peptide H-DL-Ala-Gly-DL-Ala-DL-Val-...-DL-Ser-OH H-DL-Asn-DL-Ser-DL-Tyr-...-DL-Trp-OH
Molecular Weight ~2,000 (estimated) 1,596.76 ~3,500 (estimated)
Hydrogen Bond Donors 22 22 ~30 (estimated)
Hydrogen Bond Acceptors 40 40 ~50 (estimated)
Rotatable Bonds ~68 (estimated) 68 ~100 (estimated)
Topological PSA ~669 Ų 669 Ų ~900 Ų (estimated)
LogP ~-0.3 (estimated) -0.32 ~-1.5 (estimated)
Key Residues Ser, Met, Arg, Lys Ala, Gly, Met Tyr, Cys, Trp, Asp

Key Observations :

  • The target peptide shares high hydrophilicity and conformational flexibility with the peptide in , as indicated by comparable LogP and rotatable bond counts.
  • Methionine (Met) in both the target and peptides suggests susceptibility to oxidation, necessitating storage at −20°C .

Functional and Stability Comparisons

(a) Stereochemical Stability

DL-configured peptides generally resist proteolytic degradation better than L-configured counterparts due to reduced compatibility with enzyme active sites . However, their racemic nature complicates crystallization, as seen in amorphous ferrous sulfide (compound C in ), where undefined structures arise from mixed configurations.

(b) Bioactivity Inference
  • Arg and Lys residues : The target peptide’s cationic residues (Arg, Lys) may facilitate interactions with anionic membranes or nucleic acids, similar to antimicrobial peptides.
  • Comparison with small molecules: Unlike vasorelaxant flavonoid derivatives (e.g., icariside E4 in ), peptides typically target protein-protein interactions rather than ion channels.
(c) Analytical Challenges
  • Spectroscopic characterization : NMR analysis of DL-peptides is complicated by signal splitting from diastereomers. For example, highlights discrepancies in chemical shifts between cyclized products and parent compounds, a challenge applicable to the target peptide’s structural elucidation.
  • Chromatographic behavior : High polar surface area and solubility may necessitate hydrophilic interaction liquid chromatography (HILIC) for purification, as seen in azo-aldehyde analyses ().

Biological Activity

The compound H-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met-DL-Ala-DL-Pro-DL-Arg-DL-Glu-DL-Arg-DL-Lys-OH is a synthetic peptide composed of a specific sequence of amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, metabolism, and cellular function. Understanding the biological activity of this compound can provide insights into its potential applications in biomedical research and therapeutics.

Amino Acid Sequence

The compound consists of the following amino acids:

  • Serine (Ser)
  • Alanine (Ala)
  • Asparagine (Asn)
  • Proline (Pro)
  • Methionine (Met)
  • Arginine (Arg)
  • Glutamic Acid (Glu)
  • Lysine (Lys)

This sequence can be represented as:

HDL SerDL AlaDL AsnDL SerDL AsnDL ProDL AlaDL MetDL AlaDL ProDL ArgDL GluDL ArgDL Lys OH\text{H}-\text{DL Ser}-\text{DL Ala}-\text{DL Asn}-\text{DL Ser}-\text{DL Asn}-\text{DL Pro}-\text{DL Ala}-\text{DL Met}-\text{DL Ala}-\text{DL Pro}-\text{DL Arg}-\text{DL Glu}-\text{DL Arg}-\text{DL Lys OH}

Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₈
Molecular Weight334.4 g/mol
IUPAC NameH-[Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-Arg-Lys]-OH

Peptides like H-DL-Ser-DL-Ala... exhibit various biological activities, including:

  • Neurotransmission Modulation : D-amino acids, such as D-serine, are known to act as neuromodulators in the brain, particularly influencing NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
  • Immune Response : Certain peptides can enhance or modulate immune responses by acting on immune cells, potentially influencing cytokine production and cell signaling pathways.
  • Antioxidant Properties : Some studies suggest that specific amino acid sequences may exhibit antioxidant activities, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

  • Cognitive Function and D-amino Acids : Research indicates that D-amino acids play significant roles in cognitive functions and could serve as biomarkers for dementia risk. For instance, D-serine has been shown to be involved in the metabolism of astrocytes during early cognitive decline .
  • Peptide Therapeutics : A study highlighted the potential of synthetic peptides in targeting metabolic diseases due to their ability to interact with specific receptors and influence metabolic pathways .
  • Analytical Techniques : Advanced techniques such as chiral LC-MS/MS have been employed to analyze the presence and concentration of D-amino acids in biological samples, demonstrating the importance of these compounds in physiological processes .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
H-Gly-DL-Ser-Gly...Antioxidant properties
Cyclo[DL-Ala-DL-Pro...]Neuroprotective effects
ProsomatostatinModulates glucoregulation

Future Directions

The ongoing research into peptides like H-DL-Ser... suggests numerous avenues for exploration:

  • Therapeutic Applications : Investigating the use of this peptide in treating neurodegenerative diseases or metabolic disorders.
  • Mechanistic Studies : Further elucidation of the mechanisms by which this peptide influences neurotransmission and immune modulation.
  • Synthesis and Modification : Exploring modifications to enhance stability and efficacy for therapeutic use.

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